molecular formula C11H10N2O3 B1428366 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione CAS No. 1338949-31-7

5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione

Cat. No. B1428366
CAS RN: 1338949-31-7
M. Wt: 218.21 g/mol
InChI Key: MYIWSUWDNVTXBX-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C11H10N2O3 . It has a molecular weight of 218.21 . The compound is in the form of a powder .


Molecular Structure Analysis

The InChI code for 5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione is 1S/C11H10N2O3/c14-10-9 (12-11 (15)13-10)7-1-2-8-6 (5-7)3-4-16-8/h1-2,5,14H,3-4H2, (H2,12,13,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione is a powder . It has a molecular weight of 218.21 . The compound’s InChI code is 1S/C11H10N2O3/c14-10-9 (12-11 (15)13-10)7-1-2-8-6 (5-7)3-4-16-8/h1-2,5,14H,3-4H2, (H2,12,13,15) .

Scientific Research Applications

Diastereoselective Synthesis and Structural Analysis

A key area of research involves the diastereoselective synthesis of benzofuran-3(2H)-one-hydantoin dyads from racemic spiro[chroman-2,4′-imidazolidine]-triones. This synthesis is achieved under alkali conditions and further transformed into π conjugated benzofuran-3(2H)-one-hydantoin dyads through a diastereoselective dehydrogenation. The structural analysis using X-ray diffraction and NMR techniques has provided in-depth insights into their stereochemistry and mechanistic pathways (Talhi et al., 2013).

Anti-arrhythmic and Anticancer Potential

Another study focused on the synthesis of 5-arylidene imidazolidine-2,4-dione derivatives to investigate their structure-activity relationship regarding anti-arrhythmic activity. These derivatives have shown potential as class Ia anti-arrhythmic agents based on the Vaughan Williams classification, indicating a promising avenue for therapeutic applications (Pękala et al., 2005).

DNA Binding Studies and Anticancer Properties

The DNA binding affinity of novel imidazolidine derivatives has been examined due to their potential anti-tumor activities. Spectroscopic and cyclic voltammetry studies suggest a significant binding strength, indicating their suitability as anticancer drugs. This research underscores the potential of imidazolidine derivatives in cancer therapy due to their strong DNA binding propensity, comparable or superior to many clinically used anticancer drugs (Shah et al., 2013).

Electrochemical Analysis for Biochemical Understanding

The electrochemical behavior of hydantoin derivatives has been studied to understand the oxidation mechanisms and structure-activity relationships. This research aids in uncovering the biochemical pathways through which these compounds exert their actions, providing valuable insights into their potential therapeutic uses (Nosheen et al., 2012).

Synthesis and Pharmacological Evaluation

Research on the synthesis and pharmacological evaluation of 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives has revealed compounds with high affinity for 5-HT1A and 5-HT2A receptors. These findings highlight the potential of these compounds as antidepressants and anxiolytics, contributing to the development of new therapeutic agents (Czopek et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

5-(2,3-dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-10-9(12-11(15)13-10)7-1-2-8-6(5-7)3-4-16-8/h1-2,5,9H,3-4H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIWSUWDNVTXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C3C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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